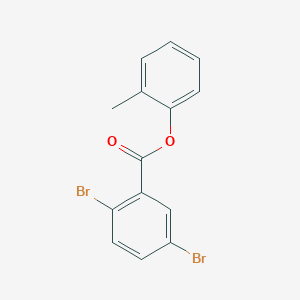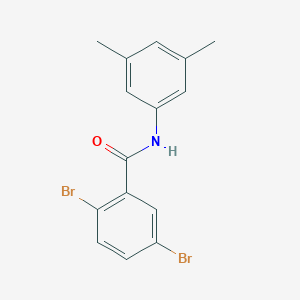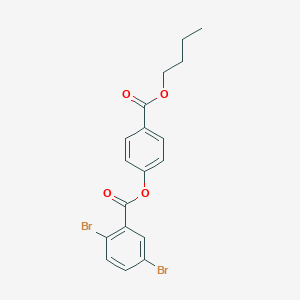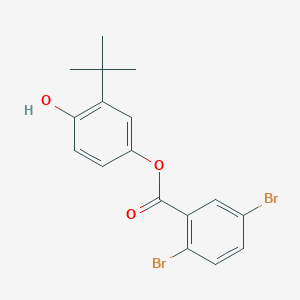![molecular formula C16H16ClNO4S B309154 Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309154.png)
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as Sulbactam, which is an antibiotic drug that is used to treat bacterial infections. Sulbactam is a beta-lactamase inhibitor, which means that it prevents the breakdown of beta-lactam antibiotics by bacteria.
Mécanisme D'action
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. Beta-lactamase enzymes are responsible for breaking down beta-lactam antibiotics, which makes them ineffective against bacterial infections. By inhibiting beta-lactamase enzymes, this compound enhances the effectiveness of beta-lactam antibiotics, allowing them to kill bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to be well-tolerated by patients and has a low incidence of adverse effects. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. It is primarily excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is its ability to enhance the effectiveness of beta-lactam antibiotics, which makes it a valuable tool in the treatment of bacterial infections. However, one of the limitations of using this compound in lab experiments is that it may not be effective against all types of bacteria. Additionally, the use of this compound may contribute to the development of antibiotic resistance in bacteria.
Orientations Futures
There are several future directions for the research of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate. One area of research is the development of new beta-lactamase inhibitors that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the potential use of this compound in the treatment of other types of infections, such as viral infections. Additionally, the development of new formulations of this compound that have improved pharmacokinetic properties may also be an area of future research.
Méthodes De Synthèse
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is synthesized from 4-chloro-3-nitrobenzoic acid, which is first reduced to 4-chloro-3-aminobenzoic acid using a reducing agent such as iron powder. The resulting compound is then reacted with sulfonyl chloride and 2-methylphenylamine to form this compound.
Applications De Recherche Scientifique
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicine. It is commonly used as a beta-lactamase inhibitor in combination with beta-lactam antibiotics such as ampicillin and amoxicillin to treat bacterial infections. It has also been studied for its potential use in the treatment of multidrug-resistant bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.
Propriétés
Formule moléculaire |
C16H16ClNO4S |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
ethyl 4-chloro-3-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16(19)12-8-9-13(17)14(10-12)18-23(20,21)15-7-5-4-6-11(15)2/h4-10,18H,3H2,1-2H3 |
Clé InChI |
VKZHIEUALQEBBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)

![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)




![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)